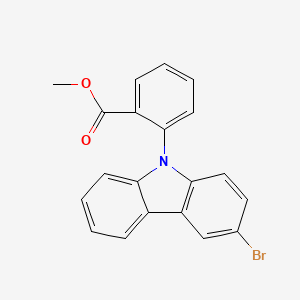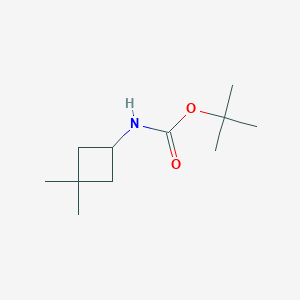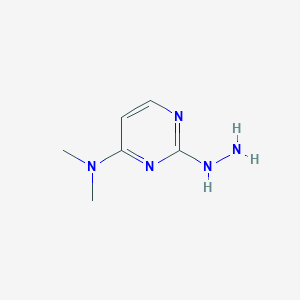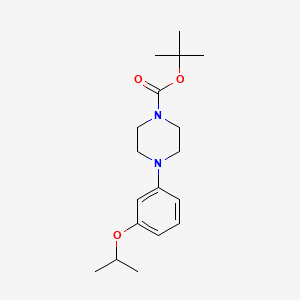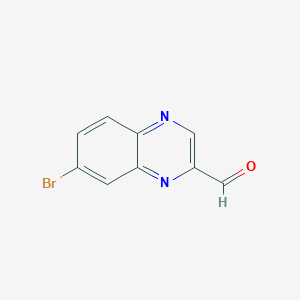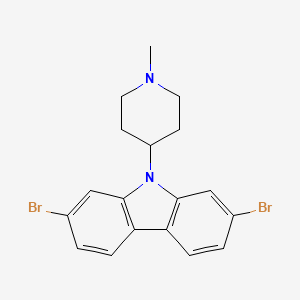![molecular formula C12H12N6OS B13885195 4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a pyrimidine ring, and a thiazole ring, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions that include the formation of the pyrazole, pyrimidine, and thiazole rings One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization and subsequent functionalization steps. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine is unique due to its combination of pyrazole, pyrimidine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H12N6OS |
|---|---|
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12N6OS/c1-19-6-9-8(5-15-18-9)10-7-20-12(16-10)17-11-13-3-2-4-14-11/h2-5,7H,6H2,1H3,(H,15,18)(H,13,14,16,17) |
Clave InChI |
ROQNWOWOJPXDMP-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=NN1)C2=CSC(=N2)NC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


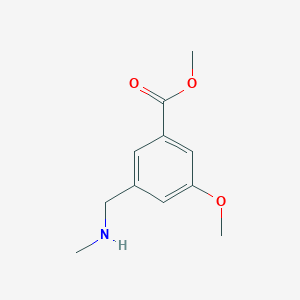
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
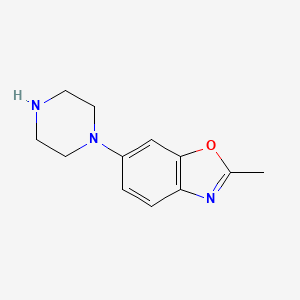
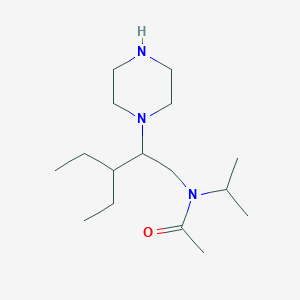
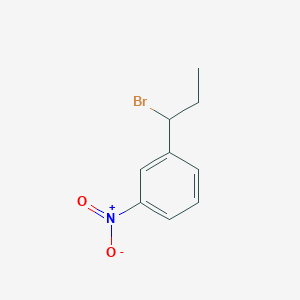
![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
